molecular formula C10H13BrClNO2 B581940 (R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride CAS No. 401915-60-4

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

Cat. No. B581940
M. Wt: 294.573
InChI Key: CKWDUSDZVLBMMD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including applications in drug and metabolite analysis. HILIC is characterized as normal-phase chromatography on polar columns with aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. This method is especially advantageous for its compatibility with mass spectrometry due to the enhanced ionization in highly organic mobile phases compared to reversed-phase (RP) liquid chromatography (LC). Various polar stationary phases, including silica-based and zwitterionic materials, are used in HILIC for the separation of peptides, proteins, oligosaccharides, drugs, and natural compounds. The selectivity in HILIC mode complements that in RP and other chromatographic modes, making it attractive for multidimensional applications (Jandera, 2011).

Pharmacological Review of Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA), a phenolic acid compound found naturally in green coffee extracts and tea, exhibits various therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA has shown potential in modulating lipid metabolism and glucose in metabolic disorders, suggesting its crucial roles in lipid and glucose metabolism regulation. Its wide range of biological and pharmacological effects makes CGA a subject of interest for further research to optimize its biological and pharmacological applications (Naveed et al., 2018).

Analytical Techniques in Agricultural and Biomedical Sciences

The ninhydrin reaction, discovered in 1910, reacts with primary amino groups to form Ruhemann's purple and is extensively applied across various disciplines for detecting, isolating, and analyzing compounds of interest. Its adaptability in manual and automated reactions, including spray reagents for chromatography, underlines its importance in agricultural, biochemical, clinical, environmental, and nutritional sciences. The reaction’s unique capability to form a soluble chromophore from all primary amines reacting at pH 5.5, without chemical binding to proteins or other insoluble materials, makes it a key analytical tool for a wide range of compounds (Friedman, 2004).

Cancer Therapy with FTY720

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an FDA-approved treatment for multiple sclerosis with demonstrated preclinical antitumor efficacy in several cancer models. FTY720 exhibits its effects by activating sphingosine-1-phosphate receptors (S1PRs), with its antitumor efficacy indicating involvement of S1PR-independent mechanisms. This positions FTY720 as a promising candidate for cancer therapy, warranting further exploration of its molecular targets and potential in clinical applications (Zhang et al., 2013).

properties

IUPAC Name

(3R)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWDUSDZVLBMMD-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

CAS RN

401915-60-4
Record name Benzenebutanoic acid, β-amino-2-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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